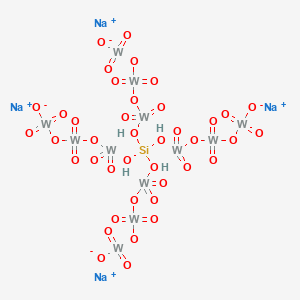
Sodium silicotungstate
Vue d'ensemble
Description
Sodium Silicotungstate is a negative stain that has a particularly fine grain, therefore provides good contrast for small particles and individual molecules .
Molecular Structure Analysis
A structurally-new, carbon-free hexadecanuclear Ni-containing silicotungstate, [Ni 16 (H 2 O) 15 (OH) 9 (PO 4) 4 (SiW 9 O 34) 3] 19-, has been synthesized using a one-pot, solution-based synthetic method systematically characterized by single-crystal X-ray diffraction and several other techniques .
Chemical Reactions Analysis
The reaction behavior of Sodium Silicotungstate was tracked using a differential scanning calorimetry (DSC) equipped with a videoscope for viewing the changes in the sample during the reaction . The kinetic behavior in view of the change in the temperature at the maximum reaction rate with heating rate was analyzed using the simplified Kissinger method and the approximated Ozawa method .
Physical And Chemical Properties Analysis
At the nanoscale, physical and chemical properties differ from the properties of the individual atoms and molecules of bulk matter . Silica nanoparticles have specific advantages over other materials for adsorption applications due to their unique structural characteristics: a stable structure, a high specific surface area, an adjustable pore structure, the presence of silanol groups on the surface which allow easy modification, less environmental harm, simple synthesis, low cost, etc .
Applications De Recherche Scientifique
Hydrogen Production from Water Splitting :
- A nickel substituted silicotungstate was synthesized and used as a catalyst for visible-light-induced hydrogen production from water splitting, demonstrating a high initial rate of hydrogen evolution (Wu, Wu, & Lu, 2018).
Supercapacitors :
- Lithium, sodium, and potassium salts of silicotungstic acid were synthesized and characterized as aqueous neutral electrolytes for electrochemical supercapacitors. They revealed good cycle life and a 1.5 V cell voltage (Gao, Virya, & Lian, 2014).
Sodium-Ion Batteries (SIBs) :
- The availability and chemistry of sodium make Sodium-ion batteries a promising next-generation alternative. Various aspects like cathode materials, electrolytes, and cell design have been extensively studied to enhance their practicality (Hwang, Myung, & Sun, 2017).
- Sodium alginate hybrid composite membranes incorporated with silicotungstic acid showed dramatic increases in water selectivity for pervaporation dehydration of acetic acid, indicating potential for separation processes (Teli, Gokavi, Sairam, & Aminabhavi, 2007).
Photoluminescence :
- A uranium-containing silicotungstate exhibited typical emission features of uranyl compounds, suggesting applications in areas requiring specific luminescent properties (Tan, Cui, Wang, Jiang, & Song, 2013).
Biochemical Studies :
- Silicotungstic acid has been used as a stain for the localization of biliproteins and various proteinaceous structures, providing enhanced contrast for better visualization and study (Dwarte & Vesk, 1982).
Material Synthesis and Characterization :
- Novel lanthanoid-containing silicotungstates were synthesized with polymeric crystal structures. These compounds were studied for their photoluminescence properties and magnetic susceptibility, offering insights into their structural and functional properties (Ni, Hussain, Spingler, Weyeneth, & Patzke, 2011).
Enzymatic Studies :
- In studies related to oxidative phosphorylation, silicotungstate was used to understand the binding of mitochondrial adenosine triphosphatase to the inner mitochondrial membrane, shedding light on its potential role in biochemical research (Knowles, Guillory, & Racker, 1971).
Safety And Hazards
Orientations Futures
Sodium-ion batteries could squeeze their way into some corners of the battery market as soon as the end of this year, and they could be huge in cutting costs for EVs . A structurally-new, carbon-free hexadecanuclear Ni-containing silicotungstate, [Ni 16 (H 2 O) 15 (OH) 9 (PO 4) 4 (SiW 9 O 34) 3] 19-, has been synthesized and works as a noble-metal-free catalyst for visible-light-driven catalytic generation of hydrogen .
Propriétés
IUPAC Name |
tetrasodium;dioxotungsteniooxy-(oxido(dioxo)tungstenio)oxy-dioxotungsten;silicic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Na.H4O4Si.36O.12W/c;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;1-4H;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q4*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;4*-1;;;;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKXKZJSLAFLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](O)(O)O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4Na4O40SiW12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2970.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium silicotungstate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



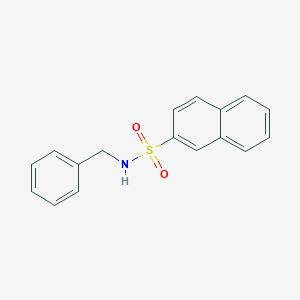
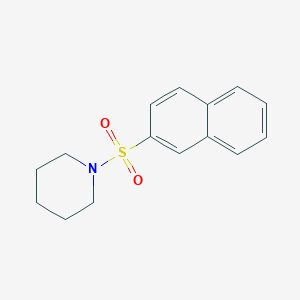
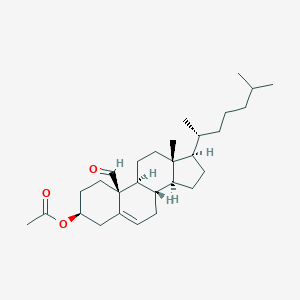
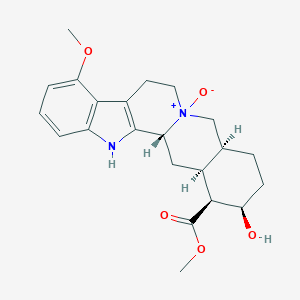
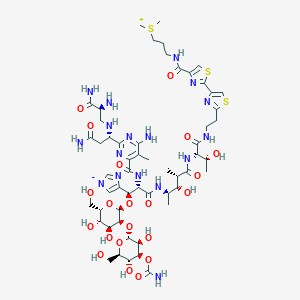
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B86618.png)
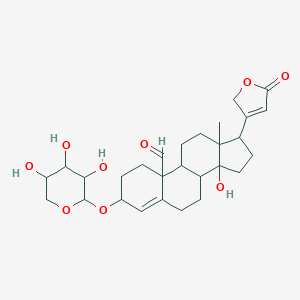
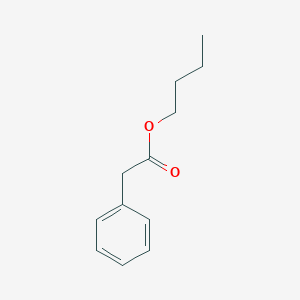
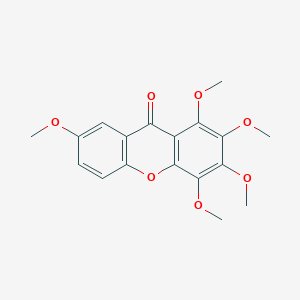
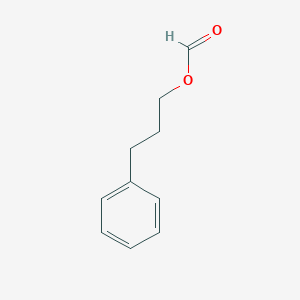
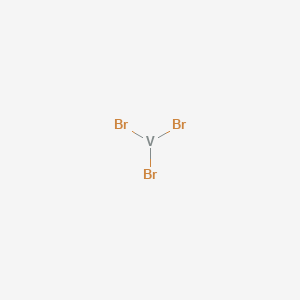
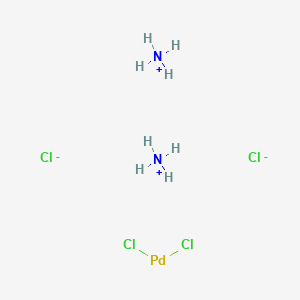
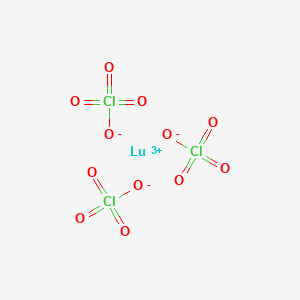
![Dibenzo[a,g]coronene](/img/structure/B86633.png)